2,3-Diaminofluorobenzene hydrochloride
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Overview
Description
2,3-Diaminofluorobenzene hydrochloride is an organic compound with the molecular formula C6H8ClFN2 It is a derivative of fluorobenzene, where two amino groups are substituted at the 2nd and 3rd positions, and it is combined with hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminofluorobenzene hydrochloride typically involves the fluorination of o-phenylenediamine. One common method includes the reaction of o-phenylenediamine with a fluorinating agent such as fluorine gas or a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminofluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorobenzene derivatives.
Scientific Research Applications
2,3-Diaminofluorobenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminofluorobenzene: Similar structure but with amino groups at the 2nd and 4th positions.
2,3-Diaminochlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
2,3-Diaminotoluene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2,3-Diaminofluorobenzene hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3-fluorobenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFXKHSVRTGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-15-1 |
Source
|
Record name | 1,2-Benzenediamine, 3-fluoro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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